![molecular formula C19H25NO2S B280958 2,5-diethyl-N-mesitylbenzenesulfonamide](/img/structure/B280958.png)
2,5-diethyl-N-mesitylbenzenesulfonamide
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Overview
Description
2,5-diethyl-N-mesitylbenzenesulfonamide, commonly known as DEBS, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields. DEBS is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Scientific Research Applications
DEBS has been studied extensively for its potential applications in various fields. In the field of medicine, DEBS has been shown to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, DEBS has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Mechanism of Action
The mechanism of action of DEBS is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. DEBS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and it has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
DEBS has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, DEBS has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using DEBS in lab experiments is that it is relatively easy to synthesize and purify. In addition, DEBS has been shown to have low toxicity in animal models. However, one limitation of using DEBS in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on DEBS. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to investigate its potential use as a diagnostic tool for Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of DEBS, which could lead to the development of more effective drugs based on its structure and activity.
Synthesis Methods
DEBS can be synthesized through a two-step process. The first step involves the reaction of mesitylene with chlorosulfonic acid to form mesitylene sulfonic acid. The second step involves the reaction of mesitylene sulfonic acid with diethylamine to form DEBS. This synthesis method has been optimized to produce high yields of DEBS with high purity.
properties
Molecular Formula |
C19H25NO2S |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2,5-diethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H25NO2S/c1-6-16-8-9-17(7-2)18(12-16)23(21,22)20-19-14(4)10-13(3)11-15(19)5/h8-12,20H,6-7H2,1-5H3 |
InChI Key |
PGNPFTXFFQKDSS-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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